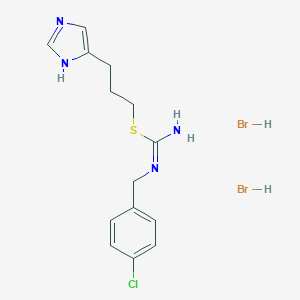

Clobenpropit (dihydrobromide)

Description

Structure

3D Structure of Parent

Properties

CAS No. |

145231-35-2 |

|---|---|

Molecular Formula |

C14H18BrClN4S |

Molecular Weight |

389.7 g/mol |

IUPAC Name |

3-(1H-imidazol-5-yl)propyl N'-[(4-chlorophenyl)methyl]carbamimidothioate;hydrobromide |

InChI |

InChI=1S/C14H17ClN4S.BrH/c15-12-5-3-11(4-6-12)8-18-14(16)20-7-1-2-13-9-17-10-19-13;/h3-6,9-10H,1-2,7-8H2,(H2,16,18)(H,17,19);1H |

InChI Key |

BTJYVFMWEOCDLN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CN=C(N)SCCCC2=CN=CN2)Cl.Br |

Appearance |

Assay:≥98%A crystalline solid |

Synonyms |

clobenpropit S-(3-(4(5)-imidazolyl))propyl-N-(4-chlorobenzyl)isothiourea VUF 9153 VUF-9153 |

Origin of Product |

United States |

Foundational & Exploratory

Clobenpropit (Dihydrobromide): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clobenpropit is a highly potent and selective S-(4-chlorobenzyl)isothiourea derivative that has been instrumental in the characterization of the histamine H3 receptor (H3R). It is widely recognized as a reference antagonist/inverse agonist for the H3R. This technical guide provides an in-depth overview of the mechanism of action of Clobenpropit dihydrobromide, focusing on its molecular interactions, downstream signaling consequences, and its effects on various neurotransmitter systems. The guide includes a compilation of quantitative pharmacological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to support researchers in the field of pharmacology and drug development.

Core Mechanism of Action: Histamine H3 Receptor Antagonism/Inverse Agonism

Clobenpropit's primary mechanism of action is its high-affinity binding to and blockade of the histamine H3 receptor. The H3R is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[1] As a presynaptic autoreceptor, the H3R tonically inhibits the synthesis and release of histamine from histaminergic neurons.[1] Additionally, H3Rs function as heteroreceptors on non-histaminergic neurons, modulating the release of other important neurotransmitters, including dopamine, GABA, acetylcholine, and norepinephrine.[1][2]

Clobenpropit acts as a competitive antagonist, preventing the binding of the endogenous agonist, histamine. Furthermore, the H3 receptor exhibits significant constitutive activity, meaning it can signal without an agonist bound. Clobenpropit also functions as an inverse agonist, reducing this basal level of receptor activity.[3] By blocking both agonist-induced and constitutive H3R activity, Clobenpropit disinhibits the synthesis and release of histamine and other neurotransmitters, leading to its diverse pharmacological effects.[2][4]

Multi-target Profile of Clobenpropit

While Clobenpropit is most renowned for its H3R activity, it also interacts with other receptors, which may contribute to its overall pharmacological profile. It is important for researchers to consider these off-target activities when interpreting experimental results.

-

Histamine H4 Receptor (H4R): Clobenpropit acts as a partial agonist at the histamine H4 receptor.[3][5] The H4R is primarily expressed on cells of the immune system and is involved in inflammatory responses.[6]

-

Serotonin 5-HT3 Receptor: Clobenpropit has been shown to bind to the serotonin 5-HT3 receptor.[3]

-

α2A/α2C Adrenoceptors: Clobenpropit also exhibits binding affinity for α2A and α2C adrenergic receptors.[3]

Downstream Signaling Pathways

The antagonism/inverse agonism of Clobenpropit at the H3R leads to the modulation of several key intracellular signaling pathways:

-

cAMP/PKA Pathway: The H3R, through its Gi/o coupling, inhibits the activity of adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity.[7] By blocking this inhibition, Clobenpropit leads to an increase in cAMP levels and PKA activity.[8] This mechanism is implicated in its ability to enhance GABA release, which contributes to its neuroprotective effects against NMDA-induced excitotoxicity.[8][9]

-

PI3K/AKT Pathway: Clobenpropit has been shown to protect against propofol-induced neuronal apoptosis by activating the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway.[10]

The signaling cascade initiated by H3R activation and its modulation by Clobenpropit are depicted below.

Effects on Neurotransmitter Systems

A primary consequence of Clobenpropit's action is the enhanced release of various neurotransmitters:

-

Histamine: As an H3R antagonist/inverse agonist, Clobenpropit removes the autoinhibitory brake on histaminergic neurons, leading to a significant increase in histamine release in brain regions such as the hypothalamus.[11]

-

Dopamine: Clobenpropit has been observed to decrease dopamine release, an effect that may be secondary to its complex interactions within the basal ganglia circuitry.[11]

-

GABA: Clobenpropit enhances the release of GABA in cultured cortical neurons, a mechanism central to its neuroprotective properties.[8][9]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the pharmacological profile of Clobenpropit.

Table 1: Binding Affinities of Clobenpropit at Various Receptors

| Receptor | Species | Preparation | Radioligand | Ki (nM) | pKi | Reference |

| Histamine H3 Receptor | Human | Recombinant cells | [3H]-Nα-methylhistamine | 0.36 | 9.44 ± 0.04 | [3] |

| Histamine H3 Receptor | Rat | Recombinant cells | [3H]-Nα-methylhistamine | 0.18 | 9.75 ± 0.01 | [3] |

| Histamine H4 Receptor | Human | Recombinant cells | Not Specified | 13 | - | [3] |

| Serotonin 5-HT3 Receptor | - | - | - | 7.4 | - | [3] |

| α2A Adrenoceptor | - | - | - | 17.4 | - | [3] |

| α2C Adrenoceptor | - | - | - | 7.8 | - | [3] |

| Histamine H1 Receptor | - | - | - | - | 5.2 | [3] |

| Histamine H2 Receptor | - | - | - | - | 5.6 | [3] |

Table 2: Functional Potency of Clobenpropit

| Assay/Receptor | Species | Effect | IC50 (nM) | pEC50 | Reference |

| [3H]-dopamine transport | Human | Inhibition | 490 | 6.31 ± 0.11 | [3] |

| NMDA Receptor (NR1/NR2B) | - | Antagonism | 1000 | - | [3] |

| Histamine H3 Receptor | Human | Inverse Agonist Activity | - | 8.07 | [3] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the mechanism of action of Clobenpropit are provided below.

Radioligand Binding Assay for Histamine H3 Receptor

This assay determines the binding affinity (Ki) of Clobenpropit for the H3R.

-

Materials:

-

Cell membranes from a cell line stably expressing the human or rat H3R.

-

Radioligand: [3H]-Nα-methylhistamine.

-

Clobenpropit dihydrobromide.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of Clobenpropit.

-

In a 96-well plate, combine the cell membranes, [3H]-Nα-methylhistamine (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a known H3R ligand (for non-specific binding), or the various concentrations of Clobenpropit.

-

Incubate the plate to allow binding to reach equilibrium (e.g., 60-120 minutes at 25°C).

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of Clobenpropit and determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay

This functional assay measures the effect of Clobenpropit on H3R-mediated inhibition of adenylyl cyclase.

-

Materials:

-

Intact cells expressing the H3R.

-

Forskolin (to stimulate adenylyl cyclase).

-

A potent H3R agonist (e.g., (R)-α-methylhistamine).

-

Clobenpropit dihydrobromide.

-

cAMP assay kit (e.g., HTRF, ELISA).

-

-

Procedure:

-

Seed the cells in a multi-well plate and allow them to attach.

-

Pre-treat the cells with various concentrations of Clobenpropit.

-

Stimulate the cells with a combination of forskolin and the H3R agonist.

-

Incubate for a defined period (e.g., 30 minutes at room temperature).

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial kit according to the manufacturer's instructions.

-

Analyze the data to determine the ability of Clobenpropit to reverse the agonist-induced inhibition of cAMP accumulation.

-

In Vivo Microdialysis for Neurotransmitter Release

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.

-

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Microinfusion pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

Analytical system for neurotransmitter quantification (e.g., HPLC-ECD).

-

-

Procedure:

-

Surgically implant a guide cannula into the specific brain region of interest in an anesthetized animal using stereotaxic coordinates.

-

Allow the animal to recover from surgery.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a slow, constant flow rate.

-

Collect baseline dialysate samples to establish basal neurotransmitter levels.

-

Administer Clobenpropit (e.g., via intraperitoneal injection).

-

Continue to collect dialysate samples at regular intervals post-administration.

-

Analyze the concentration of the neurotransmitter(s) of interest in the dialysate samples using a suitable analytical method.

-

Express the results as a percentage change from the baseline levels.

-

A generalized workflow for characterizing a receptor antagonist like Clobenpropit is illustrated in the following diagram.

Conclusion

Clobenpropit dihydrobromide is a powerful pharmacological tool whose primary mechanism of action is potent antagonism/inverse agonism at the histamine H3 receptor. This activity leads to the disinhibition of histamine and other neurotransmitter release, mediated through downstream signaling pathways such as the cAMP/PKA and PI3K/AKT pathways. While its effects are predominantly attributed to H3R blockade, its interactions with other receptors, including the H4R, should be considered in the interpretation of experimental data. The information and protocols provided in this guide serve as a comprehensive resource for researchers investigating the pharmacology of Clobenpropit and the role of the histaminergic system in health and disease.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. academic.oup.com [academic.oup.com]

- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.revvity.com [resources.revvity.com]

- 5. researchgate.net [researchgate.net]

- 6. The [35S]GTPγS binding assay: approaches and applications in pharmacology | Semantic Scholar [semanticscholar.org]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Clobenpropit: An In-depth Technical Guide to a Potent Histamine H3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clobenpropit is a highly potent and selective antagonist of the histamine H3 receptor (H3R), a G protein-coupled receptor predominantly expressed in the central nervous system. As a presynaptic autoreceptor and heteroreceptor, the H3R plays a crucial role in modulating the release of histamine and other key neurotransmitters. By antagonizing the H3R, Clobenpropit effectively increases the synthesis and release of histamine, leading to a range of downstream effects on neurotransmission. This technical guide provides a comprehensive overview of Clobenpropit, detailing its pharmacological properties, the signaling pathways it modulates, and the experimental protocols used for its characterization. The information is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Chemical and Physical Properties

Clobenpropit, with the IUPAC name N'-[(4-chlorophenyl)methyl]-1-[3-(3H-imidazol-4-yl)propylsulfanyl]formamidine, is an imidothiocarbamic ester. It consists of an isothiourea group with S-3-(imidazol-4-yl)propyl and N-4-chlorobenzyl substituents.

| Property | Value |

| IUPAC Name | N'-[(4-chlorophenyl)methyl]-1-[3-(3H-imidazol-4-yl)propylsulfanyl]formamidine |

| Molecular Formula | C14H17ClN4S |

| Molar Mass | 308.83 g·mol−1[1] |

| CAS Number | 145231-45-4[1] |

Synthesis Overview

The synthesis of Clobenpropit and its analogs can be achieved through efficient methods for preparing S-alkyl-N-alkylisothioureas. One approach involves the use of 3-phenylpropionyl isothiocyanate (PPI). An alternative route utilizes an intramolecular amide cleavage with 2-nitrophenylacetyl isothiocyanate (NPAI). These synthetic strategies have been successfully employed to produce Clobenpropit and a variety of its analogs for structure-activity relationship (SAR) studies.[2]

Pharmacological Profile

Clobenpropit is characterized by its high affinity and potency as a histamine H3 receptor antagonist. The following tables summarize the quantitative data from various in vitro studies.

Binding Affinity

| Receptor/Tissue | Radioligand | Parameter | Value | Reference |

| Guinea-pig cerebral cortex | [3H]-Clobenpropit | pKD | 10.59 ± 0.17 | |

| Rat brain cortex homogenates | [3H]-Nα-methylhistamine | pKi | 9.16 | [3] |

| Human H3 Receptor (HEK293 cells) | [3H]-Nα-methylhistamine | pKi | 9.44 ± 0.04 | [4] |

| Rat H3 Receptor | [3H]-Nα-methylhistamine | pKi | 9.75 ± 0.01 | [4] |

Functional Activity

| Assay System | Parameter | Value | Reference |

| Guinea-pig ileum | pA2 | 9.93 | [5] |

| Agonist-stimulated [³⁵S]GTPγS binding | IC50 | 1.2 nM | [6] |

Receptor Selectivity

Clobenpropit demonstrates high selectivity for the histamine H3 receptor over other histamine receptor subtypes.

| Receptor | Parameter | Value | Reference |

| Histamine H1 Receptor | pKi | 5.2 | [4] |

| Histamine H2 Receptor | pKi | 5.6 | [4] |

| Histamine H4 Receptor | Ki | 13 nM (partial agonist) | [4] |

| Serotonin 5-HT3 Receptors | Ki | 7.4 nM | [4] |

| α2A/α2C Adrenoceptors | Ki | 17.4/7.8 nM | [4] |

Histamine H3 Receptor Signaling Pathways

The histamine H3 receptor is a Gi/o protein-coupled receptor. Its activation initiates a cascade of intracellular signaling events. Clobenpropit, as an antagonist, blocks these agonist-induced pathways, leading to an increase in neurotransmitter release.

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize Clobenpropit are provided below.

Radioligand Binding Assay

This assay determines the binding affinity of Clobenpropit for the histamine H3 receptor.

Objective: To determine the inhibition constant (Ki) of Clobenpropit by measuring its ability to displace a radiolabeled ligand from the H3 receptor.

Materials:

-

Membrane Preparation: Homogenates from cells (e.g., HEK293) stably expressing the human histamine H3 receptor, or from brain tissue with high H3R density (e.g., rat cerebral cortex).[7]

-

Radioligand: [3H]-Nα-methylhistamine (a tritiated H3 receptor agonist).[7]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.[7]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[8]

-

Test Compound: Clobenpropit at various concentrations.

-

Non-specific Binding Control: A high concentration of a known H3R ligand (e.g., 10 µM thioperamide).[7]

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine (PEI).[9]

-

Scintillation Counter and Cocktail.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of [3H]-Nα-methylhistamine (typically at or below its Kd value), and varying concentrations of Clobenpropit.

-

Initiate Binding: Add the membrane preparation to each well to start the binding reaction.

-

Incubation: Incubate the plate at 25°C for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.[6][8]

-

Termination and Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Clobenpropit concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

-

[35S]GTPγS Functional Assay

This assay measures the functional activity of Clobenpropit by quantifying its effect on G protein activation.

Objective: To determine the ability of Clobenpropit to act as an antagonist or inverse agonist at the H3 receptor by measuring its effect on [35S]GTPγS binding to G proteins.

Materials:

-

Membrane Preparation: As in the binding assay, from a source rich in H3 receptors and their coupled Gi/o proteins.[7]

-

[35S]GTPγS: A non-hydrolyzable, radiolabeled analog of GTP.[7]

-

GDP: Guanosine diphosphate.[7]

-

Assay Buffer: e.g., 50 mM HEPES, pH 7.4, containing 100 mM NaCl, 10 mM MgCl2, and 10 µM GDP.[7]

-

Test Compound: Clobenpropit at various concentrations.

-

Agonist (for antagonist testing): A known H3 receptor agonist (e.g., (R)-α-methylhistamine).

-

Non-specific Binding Control: A high concentration of unlabeled GTPγS (e.g., 10 µM).[7]

-

Filtration and Detection Equipment: As described for the binding assay.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the assay buffer containing GDP, the membrane preparation, and varying concentrations of Clobenpropit. For antagonist testing, also include a fixed concentration of an H3R agonist.

-

Initiate Reaction: Add [35S]GTPγS to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.[7]

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with cold wash buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis:

-

For Inverse Agonist Activity: Plot the reduction in basal [35S]GTPγS binding against the log of the Clobenpropit concentration to determine the IC50.[7]

-

For Antagonist Activity: Plot the inhibition of agonist-stimulated [35S]GTPγS binding against the log of the Clobenpropit concentration to determine the IC50, from which the equilibrium dissociation constant (Kb) can be calculated.[7]

-

In Vivo Activity

In vivo studies have demonstrated that Clobenpropit can effectively modulate neurotransmitter levels in the brain. For instance, peripheral administration of Clobenpropit (5-15 mg/kg) in rats has been shown to increase histamine release in the hypothalamus to approximately 150% of the basal value. Furthermore, Clobenpropit has exhibited neuroprotective effects in various models. It has been shown to protect against NMDA-induced excitotoxicity in cultured cortical neurons by enhancing GABA release. Additionally, it has demonstrated protective effects against propofol-induced neuronal apoptosis through the activation of the PI3K/AKT pathway. In animal models of cognitive impairment, Clobenpropit has been shown to attenuate neuroinflammation and enhance mitochondrial functions.

Conclusion

Clobenpropit is a well-characterized and potent histamine H3 receptor antagonist that has been instrumental as a research tool for elucidating the physiological and pathophysiological roles of the H3 receptor. Its high affinity, selectivity, and in vivo efficacy make it a valuable pharmacological agent for studying the intricate modulation of neurotransmission in the central nervous system. This technical guide provides a consolidated resource of its key properties and the experimental methodologies used for its investigation, which should aid researchers in designing and interpreting studies involving this important compound.

References

- 1. Clobenpropit - Wikipedia [en.wikipedia.org]

- 2. Efficient approaches to S-alkyl-N-alkylisothioureas: syntheses of histamine H3 antagonist clobenpropit and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Characterization of the binding of [3H]-clobenpropit to histamine H3-receptors in guinea-pig cerebral cortex membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. europeanreview.org [europeanreview.org]

A Technical Guide to the Partial Agonism of Clobenpropit at the Histamine H4 Receptor

Executive Summary

Clobenpropit, historically recognized as a potent and selective histamine H3 receptor (H3R) antagonist/inverse agonist, also possesses significant and distinct activity at the histamine H4 receptor (H4R).[1][2] This document provides an in-depth technical overview of Clobenpropit's partial agonism at the H4R. It consolidates key quantitative pharmacological data, details the experimental protocols used for its characterization, and visualizes the core signaling pathways involved. This guide is intended to serve as a comprehensive resource for researchers investigating H4R pharmacology and for professionals involved in the development of immunomodulatory and anti-inflammatory therapeutics.

Quantitative Pharmacological Data

The pharmacological profile of Clobenpropit at the human histamine H4 receptor is characterized by high-affinity binding and partial functional activation. The data below are compiled from in vitro studies on recombinant and primary cell systems.

Table 1: Clobenpropit Binding Affinity at the Human H4 Receptor

| Parameter | Value | Receptor Source | Radioligand | Reference |

| Ki | 13 nM | Recombinant | Not Specified | [3] |

Ki: Inhibition constant, a measure of binding affinity. A lower Ki value indicates higher affinity.

Table 2: Clobenpropit Functional Potency and Efficacy at the H4 Receptor

| Assay | Parameter | Value | System | Reference |

| Eosinophil Shape Change | EC50 | 3 nM | Primary Human Eosinophils | [2][4] |

| Not Specified | Intrinsic Activity (α) | 0.8 | Not Specified | [5] |

EC50: Half-maximal effective concentration, a measure of potency. Intrinsic Activity (α): A measure of efficacy relative to a full agonist (where α = 1).

Key Experimental Protocols

The characterization of Clobenpropit's H4R activity relies on a combination of radioligand binding assays to determine affinity and cell-based functional assays to quantify potency and efficacy.

Radioligand Binding Assay (Competitive)

This assay is the gold standard for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.[6]

-

Objective: To determine the equilibrium dissociation constant (Ki) of Clobenpropit for the H4R.

-

Principle: A competitive binding assay measures the displacement of a radiolabeled H4R ligand (e.g., [³H]-Histamine) by unlabeled Clobenpropit in membrane preparations from cells recombinantly expressing the human H4 receptor.[7][8]

-

Materials:

-

Membrane Preparations: Membranes from HEK293 or Sf9 cells stably expressing the human H4R.[8]

-

Radioligand: [³H]-Histamine at a concentration near its Kd.[9]

-

Test Compound: Serial dilutions of Clobenpropit.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[8]

-

Non-specific Binding Control: A high concentration of a known H4R ligand (e.g., 10 µM JNJ 7777120).[8]

-

Apparatus: 96-well plates, glass fiber filters, and a liquid scintillation counter.[9]

-

-

Methodology:

-

Reaction Setup: In a 96-well plate, membrane preparations are incubated with the radioligand and varying concentrations of unlabeled Clobenpropit.

-

Incubation: The plate is incubated (e.g., 60 minutes at 25°C) to allow the binding reaction to reach equilibrium.[7]

-

Termination: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.[6]

-

Washing: Filters are washed multiple times with ice-cold wash buffer to remove non-specifically bound radioactivity.[7]

-

Quantification: The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of Clobenpropit that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

Gi/o-Coupled Functional Assay (cAMP Inhibition)

As the H4R is a Gi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[10][11]

-

Objective: To determine the functional potency (EC50) and efficacy (α) of Clobenpropit at the H4R.

-

Principle: Cells expressing the H4R are stimulated with forskolin to elevate intracellular cAMP levels. The ability of Clobenpropit to inhibit this forskolin-stimulated cAMP accumulation is measured.[9]

-

Materials:

-

Cell Line: HEK293 or CHO cells stably expressing the human H4R.[9]

-

Reagents: Forskolin, Clobenpropit serial dilutions, and a full agonist (e.g., histamine) for comparison.

-

Detection Kit: A commercial cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

-

-

Methodology:

-

Cell Seeding: Cells are seeded into 96- or 384-well plates and cultured overnight.

-

Compound Addition: Cells are pre-incubated with serial dilutions of Clobenpropit or control compounds.

-

Stimulation: Forskolin is added to all wells (except the basal control) to stimulate adenylyl cyclase, typically in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

Incubation: The reaction proceeds for a defined period (e.g., 30 minutes at room temperature).[9]

-

Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured according to the detection kit manufacturer's protocol.

-

Data Analysis: A dose-response curve is generated by plotting the cAMP signal against the logarithm of Clobenpropit concentration. The EC50 and Emax (maximum effect) are determined. Efficacy (α) is calculated by comparing the Emax of Clobenpropit to that of a full agonist.

-

Primary Cell Functional Assay (Eosinophil Shape Change)

This assay measures a physiologically relevant response in primary immune cells, which endogenously express the H4R.[12]

-

Objective: To measure the functional potency of Clobenpropit in a native cellular context.

-

Principle: Activation of the H4R on eosinophils induces cytoskeletal rearrangements, leading to a measurable change in cell shape from spherical to polarized.[12] This change can be quantified by flow cytometry or microscopy.

-

Materials:

-

Cells: Freshly isolated human eosinophils from peripheral blood.

-

Reagents: Serial dilutions of Clobenpropit.

-

Apparatus: Flow cytometer.

-

-

Methodology:

-

Cell Preparation: Eosinophils are purified from whole blood and resuspended in an appropriate buffer.

-

Stimulation: Cells are incubated with varying concentrations of Clobenpropit for a short period (e.g., 5-10 minutes) at 37°C.

-

Fixation: The reaction is stopped by adding a fixative, such as paraformaldehyde.

-

Quantification: The change in cell morphology is analyzed by flow cytometry, measuring changes in forward scatter (FSC) and side scatter (SSC) properties.

-

Data Analysis: The percentage of cells that have undergone a shape change is plotted against the Clobenpropit concentration to determine the EC50.

-

Signaling Pathways and Visualizations

The histamine H4 receptor is a canonical Gi/o protein-coupled receptor (GPCR). Its activation by an agonist initiates a signaling cascade that modulates key cellular functions, particularly in immune cells.[13][14][15]

Canonical H4R Gi/o Signaling Pathway

Upon binding an agonist, the H4R undergoes a conformational change, enabling it to activate its cognate heterotrimeric G protein, Gi/o. This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase (AC), resulting in a decrease in the intracellular concentration of the second messenger cAMP.[10][12] The freed Gβγ dimer can also modulate the activity of other downstream effectors, including ion channels and kinases in the MAPK pathway.[7]

References

- 1. Histamine H3 and H4 receptors modulate Parkinson's disease induced brain pathology. Neuroprotective effects of nanowired BF-2649 and clobenpropit with anti-histamine-antibody therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The story of clobenpropit and CXCR4: can be an effective drug in cancer and autoimmune diseases? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. rndsystems.com [rndsystems.com]

- 5. researchgate.net [researchgate.net]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 12. Histamine H4 receptor - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

Clobenpropit: A Technical Guide on its Modulation of Dopamine and Histamine Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clobenpropit, a potent and selective histamine H3 receptor (H3R) antagonist/inverse agonist, has garnered significant attention in neuroscience research for its complex modulation of neurotransmitter systems, primarily histamine and dopamine. This technical guide provides an in-depth analysis of the effects of clobenpropit on dopamine and histamine levels, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. The intricate interplay between the histaminergic and dopaminergic systems, as influenced by clobenpropit, presents a promising avenue for the development of novel therapeutics for a range of neurological and psychiatric disorders.

Introduction

Clobenpropit acts as a powerful antagonist at the histamine H3 receptor, which functions as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on other neuronal populations.[1] By blocking the inhibitory feedback mechanism of the H3 autoreceptor, clobenpropit enhances the synthesis and release of histamine in various brain regions.[1][2] Furthermore, H3 heteroreceptors are located on dopaminergic, glutamatergic, and GABAergic nerve terminals, and their modulation by clobenpropit leads to a cascade of effects on other neurotransmitter systems, most notably dopamine.[2][3] This guide delves into the quantitative effects of clobenpropit on both histamine and dopamine, the experimental methodologies used to elucidate these effects, and the signaling pathways involved.

Quantitative Effects of Clobenpropit on Dopamine and Histamine Levels

The administration of clobenpropit has been shown to produce distinct and often context-dependent changes in dopamine and histamine concentrations in the brain. The following tables summarize the key quantitative findings from various preclinical studies.

Table 1: Effects of Clobenpropit on Dopamine Levels

| Experimental Model | Brain Region | Clobenpropit Dose | Co-administered Agent | Effect on Dopamine | Reference |

| Rat | Striatum | 15 mg/kg, i.p. | MK-801 (0.2 mg/kg, i.p.) | Reduced MK-801-induced increase from 2580.31 ± 219.80 ng/g to 2593.54 ± 283.44 ng/g tissue | [2] |

| Rat | Nucleus Accumbens Shell | 1.0-3.0 mg/kg, s.c. | Methamphetamine (0.3 mg/kg, i.p.) | Potentiated methamphetamine-induced elevations in extracellular dopamine | [4] |

| Human Neuroblastoma SH-SY5Y cells | - | IC50: 490 nM | - | Inhibited [3H]-dopamine uptake (max inhibition 82.7 ± 2.8%) | [5][6] |

| Rat Synaptosomes | Striatal | 10 µM | - | Inhibited [3H]-dopamine uptake by -54.6 ± 11.3% | [5][6] |

| Rat Synaptosomes | Cerebro-cortical | 10 µM | - | Inhibited [3H]-dopamine uptake by -46.3 ± 9.6% | [5][6] |

Table 2: Effects of Clobenpropit on Histamine Levels

| Experimental Model | Brain Region | Clobenpropit Dose | Co-administered Agent | Effect on Histamine | Reference |

| Rat | Hypothalamus | 15 mg/kg, i.p. (subchronic) | MK-801 | Further increased histamine levels compared to MK-801 alone | [1][2] |

Experimental Protocols

The investigation of clobenpropit's effects on neurotransmitter levels relies on sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the literature.

In Vivo Microdialysis for Neurotransmitter Measurement

In vivo microdialysis is a widely used technique to measure extracellular levels of neurotransmitters in specific brain regions of awake, freely moving animals.

Objective: To determine the effect of clobenpropit on dopamine and histamine release in the striatum and hypothalamus.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., CMA 12)

-

Syringe pump

-

Fraction collector

-

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) for dopamine or with fluorescence detection for histamine.

-

Artificial cerebrospinal fluid (aCSF)

-

Clobenpropit dihydrobromide

-

Anesthetic (e.g., isoflurane)

Procedure:

-

Animal Surgery: Rats are anesthetized and placed in a stereotaxic frame. A guide cannula for the microdialysis probe is surgically implanted, targeting the brain region of interest (e.g., striatum or hypothalamus). Animals are allowed to recover for several days.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is perfused with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline neurotransmitter level.

-

Drug Administration: Clobenpropit (e.g., 15 mg/kg) is administered via intraperitoneal (i.p.) injection.

-

Sample Collection: Dialysate collection continues for several hours post-injection to monitor changes in neurotransmitter levels.

-

Sample Analysis: The collected dialysate samples are analyzed using HPLC to quantify the concentrations of dopamine and histamine.

Workflow Diagram:

[3H]-Dopamine Uptake Assay in Synaptosomes

This in vitro assay measures the ability of a compound to inhibit the reuptake of dopamine into presynaptic terminals (synaptosomes).

Objective: To quantify the inhibitory effect of clobenpropit on dopamine transporter (DAT) activity.

Materials:

-

Rat brain tissue (striatum or cortex)

-

Sucrose buffer

-

Krebs-Ringer buffer

-

[3H]-Dopamine (radiolabeled)

-

Clobenpropit

-

Scintillation counter and fluid

-

Glass fiber filters

Procedure:

-

Synaptosome Preparation: Rat brain tissue is homogenized in ice-cold sucrose buffer and centrifuged to isolate synaptosomes. The resulting pellet is resuspended in buffer.

-

Incubation: Aliquots of the synaptosomal suspension are pre-incubated with various concentrations of clobenpropit or vehicle.

-

Uptake Initiation: [3H]-Dopamine is added to initiate the uptake reaction, and the mixture is incubated at 37°C for a short period (e.g., 5 minutes).

-

Uptake Termination: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]-dopamine.

-

Radioactivity Measurement: The radioactivity retained on the filters (representing intracellular [3H]-dopamine) is measured using a scintillation counter.

-

Data Analysis: The inhibition of [3H]-dopamine uptake by clobenpropit is calculated relative to the vehicle control, and the IC50 value is determined.

Signaling Pathways Modulated by Clobenpropit

Clobenpropit's mechanism of action extends beyond simple receptor blockade, involving the modulation of intracellular signaling cascades.

H3 Receptor Antagonism and Neurotransmitter Release

The primary mechanism of clobenpropit involves the antagonism of the Gi/o-protein coupled H3 receptor. This disinhibits adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA), which ultimately promotes neurotransmitter release.

Neuroprotective Signaling Pathways

In addition to its effects on neurotransmitter release, clobenpropit has been shown to activate neuroprotective signaling pathways, such as the PI3K/Akt pathway. This can protect neurons from apoptosis induced by various insults.[7]

Discussion and Future Directions

The dual action of clobenpropit on both the histaminergic and dopaminergic systems underscores its therapeutic potential. The potentiation of dopamine release in brain regions like the nucleus accumbens suggests applications in disorders characterized by dopamine deficits, while the reduction of excessive dopamine release in the striatum points towards a role in managing conditions like schizophrenia.[2][4] Moreover, its ability to directly inhibit dopamine transporters presents a separate, receptor-independent mechanism of action that warrants further investigation.[5][6]

The neuroprotective effects of clobenpropit, mediated by pathways such as PI3K/Akt, open up possibilities for its use in neurodegenerative diseases.[7] Future research should focus on elucidating the precise conditions under which clobenpropit either enhances or attenuates dopamine release, the long-term effects of its administration, and its potential clinical efficacy in human populations. The development of analogs with more specific actions on H3R heteroreceptors versus autoreceptors could also refine its therapeutic applications.

Conclusion

Clobenpropit is a multifaceted pharmacological tool that exerts significant and complex effects on dopamine and histamine neurotransmission. Through its primary action as a histamine H3 receptor antagonist and its secondary effects on dopamine transporters and intracellular signaling pathways, clobenpropit offers a rich area for further research and drug development. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for scientists and researchers to explore the full therapeutic potential of this intriguing compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Effect of Subchronic Dosing of Ciproxifan and Clobenpropit on Dopamine and Histamine Levels in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histamine H3 receptor-mediated inhibition of depolarization-induced, dopamine D1 receptor-dependent release of [3H]-γ-aminobutyric acid from rat striatal slices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histamine h3 receptor antagonists potentiate methamphetamine self-administration and methamphetamine-induced accumbal dopamine release [pubmed.ncbi.nlm.nih.gov]

- 5. Clobenpropit, a histamine H3 receptor antagonist/inverse agonist, inhibits [3H]-dopamine uptake by human neuroblastoma SH-SY5Y cells and rat brain synaptosomes. — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]

- 6. Clobenpropit, a histamine H3 receptor antagonist/inverse agonist, inhibits [3H]-dopamine uptake by human neuroblastoma SH-SY5Y cells and rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. europeanreview.org [europeanreview.org]

A Comprehensive Technical Guide to the Neuroprotective Effects of Clobenpropit Dihydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clobenpropit dihydrobromide, a potent and selective histamine H3 receptor antagonist/inverse agonist, has emerged as a significant compound of interest in the field of neuroprotection. Initially recognized for its role in modulating histamine release in the central nervous system, a growing body of evidence now highlights its multifaceted neuroprotective capabilities across a range of experimental models of neurological disorders. This technical guide provides an in-depth overview of the core mechanisms, experimental validation, and key signaling pathways associated with the neuroprotective effects of Clobenpropit.

Core Mechanism of Action: Histamine H3 Receptor Antagonism

Clobenpropit's primary mechanism of action is its high-affinity antagonism of the histamine H3 receptor.[1][2] The H3 receptor functions as a presynaptic autoreceptor, and its inhibition by Clobenpropit leads to an increased release of histamine and other neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[3][4] This modulation of neurotransmitter systems is a cornerstone of its neuroprotective effects, contributing to improved cognitive function and neuronal survival.

Neuroprotective Effects in Preclinical Models

Clobenpropit has demonstrated significant neuroprotective efficacy in various preclinical models of neurological damage and disease.

Attenuation of Excitotoxicity

In models of N-methyl-D-aspartate (NMDA)-induced excitotoxicity, Clobenpropit has been shown to protect neurons from damage.[5] This protection is mediated by an enhancement of GABA release, which is induced through the cAMP/PKA pathway.[5] By increasing the inhibitory tone in the brain, Clobenpropit counteracts the excessive glutamatergic activity that leads to neuronal death. Notably, peak protection against NMDA-induced neurotoxicity in cultured rat cortical neurons was observed at a concentration of 10⁻⁷ M.[5]

Anti-inflammatory Effects in Neuroinflammation

Neuroinflammation is a critical component of many neurodegenerative diseases. Clobenpropit exhibits potent anti-inflammatory properties in models of lipopolysaccharide (LPS)-induced neuroinflammation.[3][6][7][8][9][10] It significantly reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), while augmenting the levels of anti-inflammatory cytokines like transforming growth factor-beta 1 (TGF-β1) and interleukin-10 (IL-10).[3][6]

Inhibition of Apoptosis

Clobenpropit has been shown to protect against neuronal apoptosis in various contexts, including propofol-induced neurotoxicity.[11][12] This anti-apoptotic effect is mediated through the activation of the PI3K/AKT signaling pathway.[11][12] Activation of this pathway leads to the downregulation of pro-apoptotic proteins such as Bax and cleaved caspase-3, and a relative increase in the expression of the anti-apoptotic protein Bcl-2.[11][12]

Enhancement of Cholinergic Transmission

In models of cognitive impairment, Clobenpropit has been found to enhance cholinergic transmission. It achieves this by increasing the levels of acetylcholine (ACh) and reducing the activity of acetylcholinesterase (AChE), the enzyme responsible for ACh breakdown.[7][9] This effect contributes to the reversal of cognitive deficits observed in these models.

Quantitative Data on the Neuroprotective Effects of Clobenpropit

The following tables summarize the quantitative data from key studies investigating the neuroprotective effects of Clobenpropit.

Table 1: Dosage and Administration of Clobenpropit in Animal Models

| Animal Model | Species | Clobenpropit Dose | Administration Route | Reference |

| LPS-Induced Cognitive Deficits | Mice | 1 and 3 mg/kg | Oral (p.o.) | [3][6][7][9][10] |

| Scopolamine-Induced Learning Deficit | Mice | 10 and 20 mg/kg | Intraperitoneal (i.p.) | [13] |

| MK-801-Induced Hyperlocomotion | Rats | 15 mg/kg | Intraperitoneal (i.p.) | [4] |

| Propofol-Induced Apoptosis (in vitro) | Rat Hippocampal Neurons | 1, 10, and 100 nM | In vitro | [12] |

| NMDA-Induced Excitotoxicity (in vitro) | Rat Cortical Neurons | 10⁻⁷ M (peak protection) | In vitro | [5] |

Table 2: Effects of Clobenpropit on Biochemical Markers in LPS-Induced Neuroinflammation in Mice

| Biomarker | Clobenpropit Dose (p.o.) | Effect | Statistical Significance | Reference |

| Pro-inflammatory Cytokines | ||||

| TNF-α | 3 mg/kg | ↓ | p < 0.05 | [3] |

| IL-6 | 1 and 3 mg/kg | ↓ | Not specified | [3] |

| Anti-inflammatory Cytokines | ||||

| TGF-β1 | 1 and 3 mg/kg | ↑ | p < 0.01 and p < 0.001 | [3] |

| IL-10 | 1 and 3 mg/kg | ↑ | p < 0.01 and p < 0.001 | [3] |

| Cholinergic System | ||||

| Acetylcholine (ACh) | 1 and 3 mg/kg | ↑ | p < 0.001 | [7] |

| Acetylcholinesterase (AChE) | 1 and 3 mg/kg | ↓ | p < 0.001 | [7] |

Table 3: Effects of Clobenpropit on Apoptotic Markers in Propofol-Induced Neurotoxicity in Rat Hippocampal Neurons

| Biomarker | Clobenpropit Concentration | Effect | Statistical Significance | Reference |

| Apoptotic Rate | 1, 10, 100 nM | ↓ (dose-dependent) | p < 0.05 | [12] |

| Cleaved Caspase-3 | 1, 10, 100 nM | ↓ (dose-dependent) | p < 0.05 | [12] |

| Bax/Bcl-2 Ratio | 1, 10, 100 nM | ↓ (dose-dependent) | p < 0.05 | [12] |

| PI3K | 100 nM | ↑ | p < 0.05 | [12] |

| p-AKT | 100 nM | ↑ | p < 0.05 | [12] |

Signaling Pathways Modulated by Clobenpropit

The neuroprotective effects of Clobenpropit are mediated by its influence on several key intracellular signaling pathways.

Caption: Signaling pathways modulated by Clobenpropit leading to neuroprotection.

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of Clobenpropit's neuroprotective effects are provided below.

Morris Water Maze (MWM) for Spatial Learning and Memory

The MWM test is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory in rodents.

-

Apparatus: A circular pool (typically 120-150 cm in diameter) filled with opaque water. A hidden platform is submerged just below the water's surface. Distal visual cues are placed around the room.

-

Procedure:

-

Acquisition Phase (5-7 days):

-

Rats or mice are given multiple trials per day to find the hidden platform from different starting locations.

-

Each trial lasts for a set time (e.g., 60-90 seconds) or until the animal finds the platform.

-

If the animal fails to find the platform within the allotted time, it is gently guided to it.

-

The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds) to learn its location relative to the distal cues.

-

Latency to find the platform, path length, and swimming speed are recorded using a video tracking system.

-

-

Probe Trial (24 hours after the last acquisition trial):

-

The platform is removed from the pool.

-

The animal is allowed to swim freely for a set duration (e.g., 60 seconds).

-

The time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location are measured as indices of memory retention.

-

-

Nissl Staining for Neuronal Viability

Nissl staining is a histological technique used to visualize the morphology and density of neurons, allowing for the assessment of neuronal loss or damage.

-

Materials:

-

4% paraformaldehyde (PFA) for tissue fixation.

-

Cresyl violet acetate solution (0.1% to 1%).

-

Ethanol series (70%, 95%, 100%) for dehydration.

-

Xylene or a xylene substitute for clearing.

-

Mounting medium.

-

-

Procedure:

-

Tissue Preparation:

-

Animals are transcardially perfused with saline followed by 4% PFA.

-

Brains are post-fixed in 4% PFA and then cryoprotected in a sucrose solution.

-

Brains are sectioned on a cryostat or vibratome (typically 20-40 µm thick sections).

-

-

Staining:

-

Sections are mounted on slides and air-dried.

-

Slides are rehydrated through a descending series of ethanol to distilled water.

-

Slides are incubated in the cresyl violet solution for 5-10 minutes.

-

-

Differentiation and Dehydration:

-

Slides are briefly rinsed in distilled water.

-

Differentiation is performed in 95% ethanol to remove excess stain. The degree of differentiation is monitored microscopically.

-

Slides are dehydrated through an ascending series of ethanol (95% and 100%).

-

-

Clearing and Mounting:

-

Slides are cleared in xylene.

-

A coverslip is mounted using a permanent mounting medium.

-

-

Analysis: The number of Nissl-stained neurons in specific brain regions is quantified using microscopy and image analysis software.

-

TUNEL Assay for Apoptosis Detection

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

-

Materials:

-

TUNEL assay kit (containing TdT enzyme, labeled nucleotides, and buffers).

-

Proteinase K or other permeabilization reagents.

-

Fluorescence microscope.

-

-

Procedure:

-

Tissue Preparation: Brain sections are prepared as for Nissl staining.

-

Permeabilization: Sections are treated with Proteinase K to allow the TdT enzyme to access the cell nucleus.

-

Labeling:

-

Sections are incubated with the TUNEL reaction mixture, which contains TdT and fluorescently labeled dUTPs.

-

TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

-

Detection:

-

The fluorescent signal is visualized using a fluorescence microscope.

-

Apoptotic cells appear as brightly labeled cells.

-

-

Analysis: The number of TUNEL-positive cells is counted in specific brain regions to quantify the extent of apoptosis.

-

Western Blotting for Bcl-2 and Bax

Western blotting is a technique used to detect and quantify the expression levels of specific proteins, such as the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.

-

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies specific for Bcl-2 and Bax.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Protein Extraction: Brain tissue is homogenized in lysis buffer, and the protein concentration is determined.

-

SDS-PAGE: Equal amounts of protein are separated by size on an SDS-polyacrylamide gel.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane.

-

Blocking: The membrane is incubated in blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation:

-

The membrane is incubated with the primary antibody (anti-Bcl-2 or anti-Bax) overnight at 4°C.

-

After washing, the membrane is incubated with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

-

Detection:

-

The membrane is incubated with a chemiluminescent substrate.

-

The resulting light signal is captured by an imaging system.

-

-

Analysis: The intensity of the bands corresponding to Bcl-2 and Bax is quantified using densitometry software. The ratio of Bax to Bcl-2 is often calculated as an indicator of the apoptotic potential.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for in vivo studies of Clobenpropit and the logical relationships of its neuroprotective effects.

Caption: A representative experimental workflow for in vivo studies.

Caption: Logical relationships of Clobenpropit's neuroprotective effects.

Conclusion

Clobenpropit dihydrobromide presents a compelling profile as a neuroprotective agent with a multifaceted mechanism of action. Its ability to antagonize the histamine H3 receptor, thereby modulating multiple neurotransmitter systems, coupled with its potent anti-inflammatory and anti-apoptotic properties, underscores its therapeutic potential for a range of neurodegenerative and neurological disorders. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the neuroprotective capabilities of Clobenpropit. Future research should continue to elucidate the intricate signaling pathways involved and translate these promising preclinical findings into clinical applications.

References

- 1. Clobenpropit analogs as dual activity ligands for the histamine H3 and H4 receptors: synthesis, pharmacological evaluation, and cross-target QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of clobenpropit, a centrally acting histamine H3-receptor antagonist, on electroshock- and pentylenetetrazol-induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective Effect of Clobenpropit against Lipopolysaccharide-Induced Cognitive Deficits via Attenuating Neuroinflammation and Enhancing Mitochondrial Functions in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Effect of Subchronic Dosing of Ciproxifan and Clobenpropit on Dopamine and Histamine Levels in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The histamine H3 receptor antagonist clobenpropit enhances GABA release to protect against NMDA-induced excitotoxicity through the cAMP/protein kinase A pathway in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective Effect of Clobenpropit against Lipopolysaccharide-Induced Cognitive Deficits via Attenuating Neuroinflammation and Enhancing Mitochondrial Functions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scialert.net [scialert.net]

- 8. Neuroprotective Effect of Clobenpropit against Lipopolysaccharide-Induced Cognitive Deficits via Attenuating Neuroinfla… [ouci.dntb.gov.ua]

- 9. imrpress.com [imrpress.com]

- 10. mdpi.com [mdpi.com]

- 11. Histamine H3 receptor antagonist Clobenpropit protects propofol-induced apoptosis of hippocampal neurons through PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. europeanreview.org [europeanreview.org]

- 13. Effects of clobenpropit (VUF-9153), a histamine H3-receptor antagonist, on learning and memory, and on cholinergic and monoaminergic systems in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Clobenpropit (Dihydrobromide): A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clobenpropit is a potent and selective isothiourea analogue of histamine, widely recognized in neuroscience research as a classical antagonist and inverse agonist of the histamine H3 receptor (H3R).[1][2] Its high affinity and specificity have made it an invaluable pharmacological tool for elucidating the multifaceted roles of the H3 receptor in the central nervous system. This technical guide provides a comprehensive overview of Clobenpropit, including its mechanism of action, pharmacological data, key experimental protocols, and its application in investigating neural signaling pathways. The information is intended to support researchers and drug development professionals in leveraging Clobenpropit for their scientific inquiries.

Core Mechanism of Action

Clobenpropit's primary mechanism of action is its high-affinity binding to and blockade of the histamine H3 receptor.[3] The H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters, respectively.[4][5] As an antagonist, Clobenpropit blocks the binding of endogenous histamine, thereby preventing the inhibitory effects of H3R activation. Furthermore, as an inverse agonist, it reduces the constitutive activity of the H3 receptor, leading to an even greater disinhibition of neurotransmitter release.[1][6] This dual action results in an enhanced release of several key neurotransmitters, including histamine, acetylcholine, dopamine, and norepinephrine, which underlies its diverse pharmacological effects.[7][8]

Pharmacological Data

The following tables summarize the quantitative data for Clobenpropit's binding affinity and functional activity at various receptors.

Table 1: Receptor Binding Affinity of Clobenpropit

| Receptor/Transporter | Species/Tissue | Ligand | Parameter | Value | Reference |

| Histamine H3 Receptor | Rat Brain Cortex | [3H]-Nα-methylhistamine | pKi | 9.16 | [9] |

| Histamine H3 Receptor | Rat Brain Cortex | [3H]-Clobenpropit | pKD' | 9.73 ± 0.29 | [10] |

| Histamine H3 Receptor (high affinity) | Guinea-pig Cerebral Cortex | [3H]-Clobenpropit | pKD | 10.91 ± 0.12 | [10] |

| Histamine H3 Receptor | Rat Cortical Membranes | Not Specified | Ki | 0.17 nM | [11] |

| Human Histamine H3L Receptor | Recombinant | [3H]-NAMH | pKi | 9.44 ± 0.04 | [6] |

| Rat Histamine H3L Receptor | Recombinant | [3H]-NAMH | pKi | 9.75 ± 0.01 | [6] |

| Histamine H1 Receptor | Not Specified | Not Specified | pKi | 5.2 | [6] |

| Histamine H2 Receptor | Not Specified | Not Specified | pKi | 5.6 | [6] |

| Histamine H4 Receptor | Recombinant | Not Specified | Ki | 13 nM | [6] |

| Serotonin 5-HT3 Receptor | Not Specified | Not Specified | Ki | 7.4 nM | [6] |

| α2A Adrenoceptor | Not Specified | Not Specified | Ki | 17.4 nM | [6] |

| α2C Adrenoceptor | Not Specified | Not Specified | Ki | 7.8 nM | [6] |

Table 2: Functional Activity of Clobenpropit

| Assay | System | Parameter | Value | Reference |

| Histamine H3 Receptor Antagonism | Mouse Brain Cortex Slices | pA2 | 9.55 | [9] |

| Histamine H3 Receptor Antagonism/Inverse Agonism | Not Specified | pA2 | 9.93 | [1] |

| Histamine H4 Receptor Partial Agonism | Eosinophil Shape Change | EC50 | 3 nM | [1] |

| [3H]-Dopamine Transport Inhibition | SH-SY5Y Cells | IC50 | 490 nM | [6] |

| NMDA Receptor (NR1/NR2B) Antagonism | Recombinant | IC50 | 1 µM | [6] |

| Histamine H3L Receptor Inverse Agonism | Recombinant | pEC50 | 8.07 | [6] |

Signaling Pathways and Experimental Workflows

Histamine H3 Receptor Signaling

The H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[5][12] Activation of the H3R by an agonist (like histamine) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[12][13] Clobenpropit, as an antagonist/inverse agonist, blocks this pathway, leading to a disinhibition of the cAMP/PKA cascade.[13]

Caption: Histamine H3 Receptor Signaling Pathway and the Action of Clobenpropit.

Neurotransmitter Release Modulation

As a presynaptic heteroreceptor, the H3R modulates the release of various neurotransmitters. By antagonizing the H3R, Clobenpropit enhances the release of these neurotransmitters, a key aspect of its pro-cognitive and wakefulness-promoting effects.

Caption: Clobenpropit's Modulation of Neurotransmitter Release via H3R Antagonism.

Key Experimental Protocols

In Vitro: Receptor Binding Assay

This protocol is a generalized procedure based on methodologies described in the literature for determining the binding affinity of Clobenpropit.[9][10]

Objective: To determine the binding affinity (Ki or KD) of Clobenpropit for the histamine H3 receptor.

Materials:

-

Rat or guinea pig brain cortex homogenates (source of H3 receptors).

-

Radioligand (e.g., [3H]-Nα-methylhistamine or [3H]-Clobenpropit).

-

Clobenpropit dihydrobromide.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., high concentration of a known H3R ligand like (R)-α-methylhistamine).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Homogenize brain cortex tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup: In test tubes, combine the membrane preparation, radioligand at a fixed concentration, and varying concentrations of Clobenpropit. For total binding, omit Clobenpropit. For non-specific binding, add the non-specific control agent.

-

Incubation: Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Termination: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the IC50 of Clobenpropit, from which the Ki can be calculated using the Cheng-Prusoff equation.

In Vivo: Microdialysis for Neurotransmitter Release

This protocol outlines a general procedure for measuring the effect of Clobenpropit on neurotransmitter release in the brain of a freely moving animal, as informed by similar studies.[14]

Objective: To measure the in vivo effect of Clobenpropit on the extracellular levels of neurotransmitters like acetylcholine in a specific brain region (e.g., cortex or hippocampus).

Materials:

-

Laboratory animals (e.g., rats).

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Surgical instruments.

-

Perfusion pump.

-

Fraction collector.

-

Clobenpropit dihydrobromide solution.

-

Artificial cerebrospinal fluid (aCSF).

-

Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection).

Procedure:

-

Surgical Implantation: Anesthetize the animal and use a stereotaxic apparatus to surgically implant a guide cannula targeting the brain region of interest.

-

Recovery: Allow the animal to recover from surgery for a specified period.

-

Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant flow rate.

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: Administer Clobenpropit (e.g., systemically via intraperitoneal injection or locally via the perfusion fluid).[14]

-

Post-treatment Collection: Continue collecting dialysate samples for a defined period after drug administration.

-

Sample Analysis: Analyze the concentration of the neurotransmitter of interest in the dialysate samples using an appropriate analytical method.

-

Data Analysis: Express the neurotransmitter levels as a percentage of the baseline and compare the levels before and after Clobenpropit administration.

Behavioral Assessment: Radial Arm Maze for Spatial Memory

This protocol is based on studies investigating the cognitive-enhancing effects of Clobenpropit.[7][15]

Objective: To assess the effect of Clobenpropit on spatial learning and memory in rodents.

Materials:

-

Radial arm maze apparatus.

-

Laboratory animals (e.g., mice or rats).

-

Clobenpropit dihydrobromide solution.

-

Food rewards (if using a baited maze paradigm).

Procedure:

-

Acclimatization and Habituation: Acclimatize the animals to the testing room and habituate them to the maze.

-

Drug Administration: Administer Clobenpropit or vehicle to the animals at a specified time before the behavioral testing.[7] Doses of 1 and 3 mg/kg (p.o.) have been used in mice.[7]

-

Training/Testing:

-

Place the animal in the center of the maze.

-

Allow the animal to freely explore the arms of the maze for a set duration.

-

Record the sequence of arm entries.

-

-

Data Collection and Analysis:

-

Working Memory Errors: The number of re-entries into previously visited arms.

-

Reference Memory Errors: The number of entries into arms that are never baited (in a baited maze paradigm).

-

Compare the number of errors between the Clobenpropit-treated group and the control group. A reduction in errors in the treated group suggests an improvement in spatial memory.[7]

-

Conclusion

Clobenpropit dihydrobromide remains a cornerstone tool in neuroscience research for probing the function of the histamine H3 receptor. Its well-characterized pharmacology and potent antagonist/inverse agonist activity provide a reliable means to modulate histaminergic and other neurotransmitter systems. The data and protocols presented in this guide offer a foundational resource for researchers aiming to utilize Clobenpropit to investigate a wide array of neurological processes and disorders, from cognitive function and sleep-wake cycles to neuroinflammation and neuroprotection. As with any pharmacological agent, careful consideration of its off-target activities at higher concentrations is crucial for the accurate interpretation of experimental results.

References

- 1. Clobenpropit dihydrobromide | Histamine H3 Receptor Antagonists: R&D Systems [rndsystems.com]

- 2. Clobenpropit - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Neuroprotective Effect of Clobenpropit against Lipopolysaccharide-Induced Cognitive Deficits via Attenuating Neuroinflammation and Enhancing Mitochondrial Functions in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are H3 receptor modulators and how do they work? [synapse.patsnap.com]

- 9. Nordimaprit, homodimaprit, clobenpropit and imetit: affinities for H3 binding sites and potencies in a functional H3 receptor model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of the binding of [3H]-clobenpropit to histamine H3-receptors in guinea-pig cerebral cortex membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clobenpropit (hydrobromide) - Biochemicals - CAT N°: 10011126 [bertin-bioreagent.com]

- 12. researchgate.net [researchgate.net]

- 13. The histamine H3 receptor antagonist clobenpropit enhances GABA release to protect against NMDA-induced excitotoxicity through the cAMP/protein kinase A pathway in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of cortical acetylcholine release and cognitive performance by histamine H3 receptor activation in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neuroprotective Effect of Clobenpropit against Lipopolysaccharide-Induced Cognitive Deficits via Attenuating Neuroinfla… [ouci.dntb.gov.ua]

Whitepaper: An In-depth Analysis of the Antipsychotic-Like Activities of Clobenpropit

Audience: Researchers, scientists, and drug development professionals.

Abstract

Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. While current antipsychotics primarily target dopaminergic and serotonergic systems, there is a significant need for novel therapeutic strategies with improved efficacy and side-effect profiles. Histamine H3 receptor (H3R) antagonists represent a promising alternative approach. Clobenpropit, a potent H3R antagonist/inverse agonist, has demonstrated significant antipsychotic-like activities in preclinical models. This technical guide provides a comprehensive overview of the mechanisms, quantitative data, and experimental protocols supporting the investigation of Clobenpropit as a potential antipsychotic agent. Through its modulation of histaminergic and dopaminergic neurotransmission, Clobenpropit offers a novel mechanism for addressing the multifaceted symptoms of psychosis.

Introduction: The Rationale for Targeting Histamine H3 Receptors in Psychosis

The pathophysiology of schizophrenia is complex, with the dopamine hypothesis being the most established, suggesting that hyperdopaminergic transmission in the striatum contributes to positive symptoms, while hypodopaminergic activity in the prefrontal cortex is linked to negative and cognitive symptoms.[1][2] Traditional antipsychotics primarily act as dopamine D2 receptor antagonists, which can lead to significant extrapyramidal side effects.[3][4] Atypical antipsychotics, which also modulate serotonin receptors, offer a broader spectrum of efficacy but still present challenges.[3][5]

This has led to the exploration of non-dopaminergic targets, with the brain's histaminergic system emerging as a key modulator of several neurotransmitters. The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that regulates the release of histamine and other neurotransmitters, including dopamine.[1][6] H3R antagonists, such as Clobenpropit, block these inhibitory receptors, thereby increasing the release of histamine and modulating other neurotransmitter systems.[6] This unique mechanism suggests that H3R antagonists could potentially treat a wider range of schizophrenia symptoms, including cognitive deficits, with a more favorable side-effect profile.[1]

Core Mechanism of Action of Clobenpropit

Clobenpropit exerts its primary effects as a potent antagonist/inverse agonist at the histamine H3 receptor.[7] Its mechanism is twofold:

-

As an Autoreceptor Antagonist: On histaminergic neurons, H3 receptors act as autoreceptors to inhibit histamine synthesis and release. By blocking these receptors, Clobenpropit disinhibits the neuron, leading to an increase in histamine release in key brain regions like the hypothalamus and prefrontal cortex.[1][8] This enhanced histaminergic tone can subsequently activate postsynaptic H1 and H2 receptors, which are involved in arousal, cognition, and mood.[9]

-

As a Heteroreceptor Antagonist: H3 receptors are also located on non-histaminergic nerve terminals, where they act as heteroreceptors to regulate the release of other crucial neurotransmitters. Clobenpropit's antagonism of H3 heteroreceptors on dopaminergic neurons can modulate dopamine release. Specifically, it has been shown to reduce elevated striatal dopamine levels, which is relevant to positive symptoms, while potentially increasing dopamine in the prefrontal cortex, which could address negative and cognitive symptoms.[1][8]

Furthermore, some studies indicate that Clobenpropit may have actions independent of the H3 receptor, such as inhibiting the dopamine transporter (DAT) and norepinephrine transporter (NET), which could also contribute to its overall neurochemical profile.[7]

Quantitative Data on Antipsychotic-Like Effects

The antipsychotic-like potential of Clobenpropit has been quantified in several preclinical studies, primarily using rodent models of psychosis. The data are summarized below.

Table 1: Behavioral Effects of Clobenpropit in Psychosis Models

| Animal Model | Psychosis Inducer | Clobenpropit Dose | Key Behavioral Finding | Reference |

|---|---|---|---|---|

| Wistar Rats | MK-801 (0.2 mg/kg, i.p.) | 15 mg/kg, i.p. (subchronic, 7 days) | Significantly reduced MK-801-induced hyperlocomotor activity. | [8] |

| Mice | MK-801 | 15 mg/kg, i.p. (acute) | Attenuated MK-801-induced schizophrenia-like behaviors. | [8] |

| Flinders Sensitive Line (FSL) Rats | N/A (Depression Model) | 5 mg/kg, s.c. | Reduced immobility in forced swim test; reversed memory deficits. |[9][10] |

Table 2: Neurochemical Effects of Clobenpropit

| Animal Model | Treatment | Brain Region | Effect on Dopamine | Effect on Histamine | Reference |

|---|---|---|---|---|---|

| Wistar Rats | Clobenpropit (15 mg/kg) + MK-801 | Striatum | Reduced the MK-801-induced increase in dopamine levels. | N/A | [8] |

| Wistar Rats | Clobenpropit (15 mg/kg) + MK-801 | Hypothalamus | N/A | Further increased histamine levels compared to MK-801 alone. |[8][11] |

Table 3: In Vitro Functional Activity of Clobenpropit

| Assay System | Target | Activity | Potency (IC50) | Reference |

|---|---|---|---|---|

| SH-SY5Y Cells | [3H]-dopamine uptake (via NET) | Inhibition | 490 nM | [7] |

| Rat Striatal Synaptosomes | [3H]-dopamine uptake | Inhibition | ~55% inhibition at 10 µM | [7] |

| Rat Cerebro-cortical Synaptosomes | [3H]-dopamine uptake | Inhibition | ~46% inhibition at 10 µM |[7] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections detail the methodologies used in key experiments investigating Clobenpropit.

MK-801-Induced Hyperlocomotion Model

This model is widely used to screen for antipsychotic potential by mimicking the hyperdopaminergic state associated with psychosis.

-

Animals: Male Wistar albino rats (150–200 g) are used. Animals are housed in groups of six under standard laboratory conditions (20°C, 50-55% humidity, 12h light/dark cycle) with ad libitum access to food and water. A one-week acclimation period is allowed before experimentation.[8]

-

Apparatus: An automated open-field arena equipped with infrared beam sensors or a video tracking system is used to monitor locomotor activity (e.g., total distance traveled, horizontal activity).

-

Drug Administration:

-

Test Compound: Clobenpropit (CBP) is dissolved in saline and administered intraperitoneally (i.p.) at a dose of 15 mg/kg.[8] For subchronic studies, this is done once daily for 7 days.

-

Psychosis Induction: The NMDA receptor antagonist MK-801 (dizocilpine) is administered i.p. at a dose of 0.2 mg/kg to induce hyperlocomotion.[8]

-

Controls: Control groups receive vehicle (saline), MK-801 alone, or reference antipsychotics like clozapine (3.0 mg/kg) or chlorpromazine (3.0 mg/kg).[8]

-

-